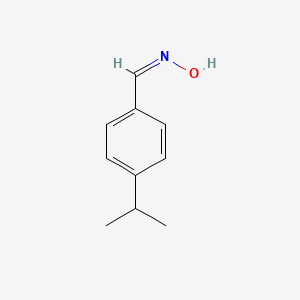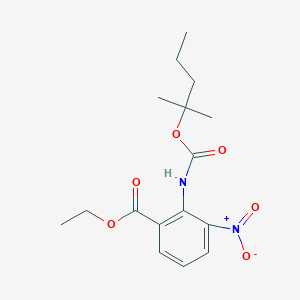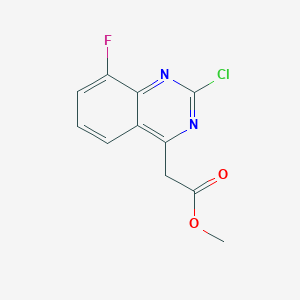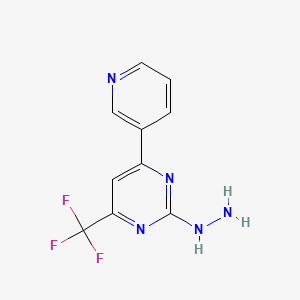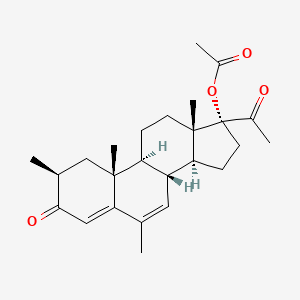![molecular formula C19H31NO4 B13725259 4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a bicyclo[2.2.2]octane ring system, which imparts rigidity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the bicyclo[2.2.2]octane-1-carboxylic acid as the core structure. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The cyclobutylmethylamine is then coupled to the protected bicyclo[2.2.2]octane-1-carboxylic acid using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality. This allows the compound to participate in various biochemical pathways, including enzyme catalysis and receptor binding. The bicyclo[2.2.2]octane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
- 4-((tert-Butoxycarbonyl)amino)methylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid
Uniqueness
4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a Boc-protected amine, a cyclobutylmethyl group, and a bicyclo[2.2.2]octane ring system. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C19H31NO4 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
4-[cyclobutylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C19H31NO4/c1-17(2,3)24-16(23)20(13-14-5-4-6-14)19-10-7-18(8-11-19,9-12-19)15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
InChIキー |
GLBKMZNSKWHHPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1CCC1)C23CCC(CC2)(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)

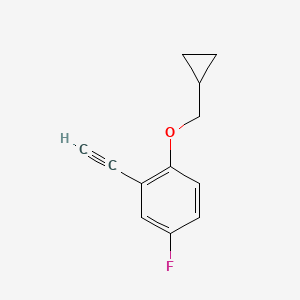

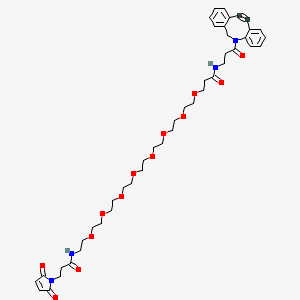
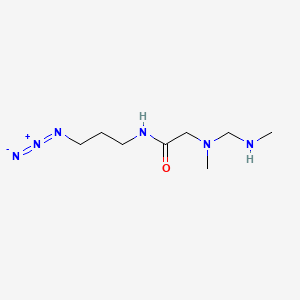

![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13725215.png)
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
